molecular formula C17H18N2O4 B2825187 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211789-75-1

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No. B2825187
CAS RN: 1211789-75-1
M. Wt: 314.341
InChI Key: RDNSEOCKSVEWOO-UHFFFAOYSA-N
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Description

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, termed 3,5-AB-CHMFUPPYCA, was identified and characterized. It's a pyrazole-containing synthetic cannabinoid, signifying bioisosteric replacement of an indazole ring, common in synthetic cannabinoids. This research focuses on the synthesis routes and analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms (McLaughlin et al., 2016).

Metabolic Studies

  • The in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its regioisomer was explored using pooled human liver microsomes. The study revealed that oxidation of the cyclohexylmethyl side chain was dominant, suggesting these monohydroxylated metabolites as potential targets for urine analysis. Additionally, the thermal stability under smoking conditions was examined, revealing approximately 3% conversion to heat-induced degradation products (Franz et al., 2017).

Pharmacological Investigations

  • The compound GSK588045, a novel tricyclic benzoxazine, demonstrated potent 5-HT(1A/B/D) receptor antagonism. It was identified through bioisosteric replacement of a metabolically labile group in benzoxazinones. The compound shows potential as a faster-acting antidepressant/anxiolytic with reduced side effects, indicating its relevance in pharmacological research (Bromidge et al., 2010).

Material Science Applications

  • Phenylnitrile functional benzoxazine monomers were synthesized and characterized, with their curing behaviors investigated. The study highlights the thermal stability and dynamic mechanical properties of the cured monomers, contributing to the field of polymer science and materials engineering (Qi et al., 2009).

properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(11-2-1-3-11)18-10-13-9-15(23-19-13)12-4-5-14-16(8-12)22-7-6-21-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNSEOCKSVEWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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